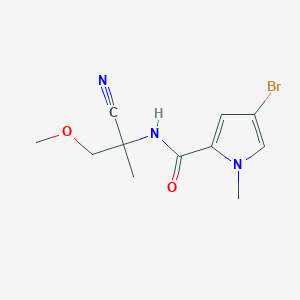
4-Bromo-N-(2-cyano-1-methoxypropan-2-yl)-1-methylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N-(2-cyano-1-methoxypropan-2-yl)-1-methylpyrrole-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BMK-1, and it is a pyrrole derivative that has been synthesized using various methods.
作用机制
The mechanism of action of BMK-1 is not fully understood. However, it has been suggested that BMK-1 may inhibit the activity of specific enzymes or proteins that are involved in cancer cell growth, inflammation, and neurodegeneration. BMK-1 has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Additionally, BMK-1 has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of various cellular processes, including cell cycle progression, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
BMK-1 has been shown to have several biochemical and physiological effects. In vitro studies have shown that BMK-1 can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BMK-1 has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. Additionally, BMK-1 has been shown to protect neurons from oxidative stress-induced damage by reducing reactive oxygen species (ROS) production and increasing antioxidant enzyme activity.
实验室实验的优点和局限性
BMK-1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. BMK-1 is also stable and can be stored for extended periods without significant degradation. However, there are some limitations to using BMK-1 in lab experiments. BMK-1 has poor solubility in water, which can make it difficult to use in aqueous-based assays. Additionally, BMK-1 has not been extensively studied in vivo, and more research is needed to determine its pharmacokinetics and toxicity.
未来方向
There are several future directions for the study of BMK-1. One area of research is the development of BMK-1 analogs with improved solubility and bioavailability. Additionally, more research is needed to determine the mechanism of action of BMK-1 and its potential therapeutic applications in various diseases. Further studies are also needed to determine the pharmacokinetics and toxicity of BMK-1 in vivo. Finally, more research is needed to determine the potential of BMK-1 as a lead compound for drug development.
合成方法
BMK-1 can be synthesized using several methods, including the reaction of 4-bromo-1-methylpyrrole-2-carboxylic acid with 2-cyano-1-methoxypropan-2-ylamine. The reaction is catalyzed by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA). The resulting compound is then purified using column chromatography or recrystallization. Other methods of synthesis include the reaction of 4-bromo-1-methylpyrrole-2-carboxylic acid with 2-cyanoethyl-N,N-diisopropylchloroacetamide or 2-cyanoethyl-N,N-dimethylchloroacetamide.
科学研究应用
BMK-1 has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. BMK-1 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, BMK-1 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-bromo-N-(2-cyano-1-methoxypropan-2-yl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-11(6-13,7-17-3)14-10(16)9-4-8(12)5-15(9)2/h4-5H,7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVRCGBYTWZBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=CC(=CN1C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(2-cyano-1-methoxypropan-2-yl)-1-methylpyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2842654.png)
![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B2842655.png)
![5-hydroxy-10,11-dimethoxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one](/img/structure/B2842658.png)
![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2842660.png)
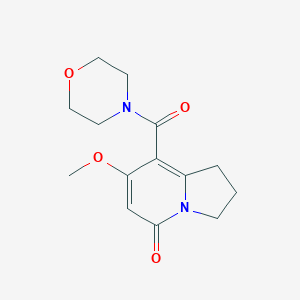
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2842664.png)
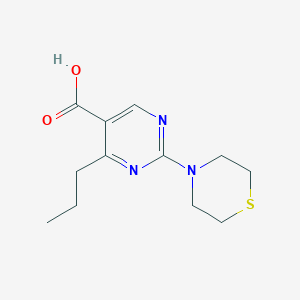
![4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid](/img/structure/B2842668.png)
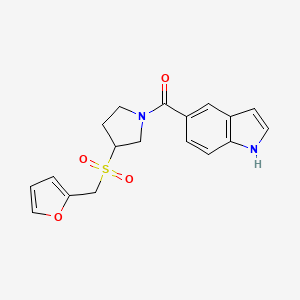
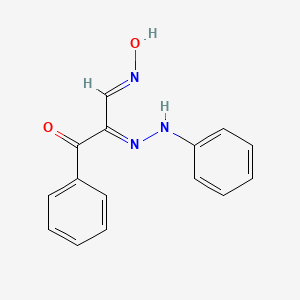
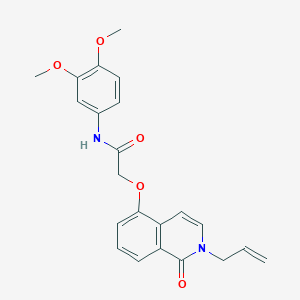
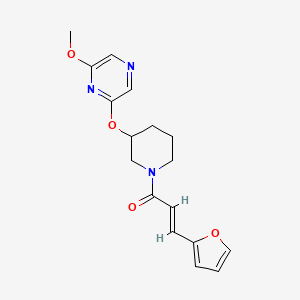
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2842673.png)
![2-(methylsulfanyl)-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2842674.png)